4,6-Dimethyl-1,2-oxathiine 2,2-dioxide
Description
Contextualization of 1,2-Oxathiine 2,2-Dioxides as Cyclic Sulfone Heterocycles
1,2-Oxathiine 2,2-dioxides belong to the family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. Specifically, they are a type of cyclic sulfone, an organosulfur compound characterized by a sulfonyl functional group (R-S(=O)₂-R') incorporated into a ring structure. iomcworld.com The sulfone group, with its sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, acts as a strong hydrogen-bond acceptor and is considered a bioisostere of a carbonyl group. enamine.net These properties make cyclic sulfones valuable in various chemical contexts, including organic synthesis and medicinal chemistry. nih.govresearchgate.net
The 1,2-oxathiine 2,2-dioxide system is a six-membered heterocycle containing one sulfur and one oxygen atom adjacent to each other within the ring. chim.it This structure is a subtype of the broader class of cyclic sulfones and is notable for its specific arrangement of atoms, which dictates its chemical reactivity and potential as a synthetic building block. chim.ithud.ac.uk
Table 1: Properties of the 1,2-Oxathiine 2,2-Dioxide Ring System
| Property | Description |
|---|---|
| Compound Class | Heterocycle, Cyclic Sulfone, Organosulfur Compound |
| Core Structure | Six-membered ring containing one sulfur and one oxygen atom |
| Functional Group | Sulfonyl group (specifically, a cyclic sulfonate ester or sultone) |
| Key Features | The sulfonyl group is a strong H-bond acceptor enamine.net |
| Significance | Serves as a versatile building block in organic synthesis chim.ithud.ac.uk |
Historical Development and Classification within Sultone Chemistry
The term "sultone" was first introduced in 1888 by Erdmann to describe cyclic esters of hydroxysulfonic acids. acs.orgnih.gov Sultones are analogous to lactones (cyclic carboxylic esters) and are classified based on ring size, denoted by Greek letters (β-, γ-, δ-, etc.). nih.gov
1,2-Oxathiine 2,2-dioxides are classified as δ-sultones (delta-sultones), indicating a six-membered ring structure. chim.it Historically, this specific ring system has also been described as a 1,4-butanesultone. chim.it This nomenclature arises from considering the compound as a derivative of butane (B89635) where a sulfonic acid group at one end has formed a cyclic ester with a hydroxyl group on the fourth carbon. chim.itwikipedia.org Despite being known for over a century, the 1,2-oxathiine 2,2-dioxide ring system is a relatively less studied member of the sultone family. chim.it
Table 2: Classification and Nomenclature
| Term | Classification | Description |
|---|---|---|
| Sultone | General Class | A cyclic ester of a hydroxysulfonic acid nih.govwikipedia.org |
| δ-Sultone | Size Classification | A six-membered sultone ring chim.it |
| 1,2-Oxathiine 2,2-dioxide | Systematic Name | The formal name for the heterocyclic ring system chim.it |
| 1,4-Butanesultone | Historical Name | An alternative name reflecting its conceptual origin from butane chim.it |
Scope and Academic Research Potential of 4,6-Dimethyl-1,2-oxathiine 2,2-dioxide
While the broader 1,2-oxathiine 2,2-dioxide ring system is recognized for its potential as a building block for constructing acyclic and heterocyclic compounds, the specific derivative this compound holds particular academic interest due to its synthetic applications. chim.ithud.ac.uk
A key research finding highlights the utility of this compound in synthetic organic chemistry. The thermolysis (decomposition by heat) of this compound provides a straightforward method to access 2,4-dimethylfuran (B1205762). rsc.org This transformation is significant because 2,4-dimethylfuran is a valuable intermediate used in the synthesis of complex, biologically active natural products. For instance, it has been employed to construct the intricate side chain of mycolactones A and B and the A and C ring portions of the anticancer drug taxol. rsc.org
The academic research potential of the parent ring system is further demonstrated by studies into its reactivity, including cycloaddition reactions and C-H bond functionalization, which allow for the creation of diverse and complex molecular architectures. rsc.orgrsc.org These reactions underscore the role of 1,2-oxathiine 2,2-dioxides as versatile platforms for developing novel synthetic methodologies.
Structure
3D Structure
Properties
CAS No. |
4941-84-8 |
|---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
4,6-dimethyloxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H8O3S/c1-5-3-6(2)9-10(7,8)4-5/h3-4H,1-2H3 |
InChI Key |
UHFWZYXXGGLZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS(=O)(=O)O1)C |
Origin of Product |
United States |
Advanced Structural Characterization Methodologies for 4,6 Dimethyl 1,2 Oxathiine 2,2 Dioxide Derivatives
X-ray Single Crystal Diffraction Analysis for Solid-State Structures
X-ray single crystal diffraction provides definitive proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and crystal packing. While a specific crystal structure for 4,6-dimethyl-1,2-oxathiine 2,2-dioxide is not extensively reported in the reviewed literature, analysis of related derivatives, such as 6-(4-bromophenyl)-1,2-oxathiine 2,2-dioxide and various 3,5,6-triaryl-1,2-oxathiine 2,2-dioxides, reveals key structural features of the δ-sultone ring. chim.it
These studies indicate that the 1,2-oxathiine 2,2-dioxide ring is a non-aromatic 6π-electron system. chim.it The O1-C6=C5-C4=C3 portion of the ring is largely planar, but the sulfur atom deviates from this plane, resulting in a distorted conformation. chim.it Furthermore, significant bond alternation is observed, with the C4-C5 bond exhibiting more single-bond character and the C5-C6 and C3-C4 bonds showing distinct double-bond character. chim.it In a study of 3-bromo-4,6-diaryl substituted 1,2-oxathiine 2,2-dioxides, X-ray crystallography unequivocally confirmed the position of the bromine atom at the C3 position. chim.it
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.056 (4) |
| b (Å) | 8.854 (4) |
| c (Å) | 13.976 (6) |
| β (°) | 104.80 (2) |
| Volume (ų) | 844.2 (7) |
| Z | 4 |
This table is populated with representative data for illustrative purposes based on a related chromenone structure, as specific crystallographic data for this compound was not found in the search results. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of proton and carbon signals and provides insights into the connectivity and stereochemistry of this compound and its derivatives.
¹H-NMR and ¹³C-NMR Spectroscopic Analysis
¹H-NMR and ¹³C-NMR spectroscopy are the primary methods for routine structural confirmation of 1,2-oxathiine 2,2-dioxides. In the case of this compound, the chemical shifts of the methyl protons and the olefinic protons are characteristic. For instance, in the ¹H-NMR spectrum of 4-methyl-3,6-dihydro-1,2-oxathiin 2,2-dioxide, the methyl protons appear as a broad singlet at approximately 1.83 ppm, while the olefinic proton is a multiplet around 5.54 ppm. oup.com
Table 2: Representative ¹H-NMR and ¹³C-NMR Data for a 4-Methyl-1,2-oxathiine 2,2-dioxide Derivative (Note: This data is for a related 4-methyl derivative, as a complete dataset for the 4,6-dimethyl compound was not available.)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 5.54 | m | =CH- |
| 4.83 | m | OCH₂ | |
| 3.58 | br s | CH₂SO₂ | |
| 1.83 | br s | CH₃ | |
| ¹³C | 128.2 | C= | |
| 117.2 | =CH- | ||
| 71.5 | CH₂O | ||
| 50.1 | CH₂SO₂ | ||
| 22.5 | CH₃ | ||
| Data obtained from the analysis of 4-methyl-3,6-dihydro-1,2-oxathiin 2,2-dioxide. oup.com |
Two-Dimensional NMR Techniques (e.g., HMQC)
Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives. HMQC correlates the chemical shifts of directly bonded protons and carbons. For substituted 1,2-oxathiine 2,2-dioxides, this technique allows for the definitive assignment of the carbons in the heterocyclic ring and the substituent groups. While specific HMQC data for this compound is not detailed in the search results, the application of such techniques is standard practice in the structural elucidation of these compounds. For example, in the characterization of a new sultone derivative, HMQC was used alongside ¹H and ¹³C NMR for structural identification. beilstein-journals.org
Fluorine-19 NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing organic molecules. nih.gov Given the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, it provides a powerful tool for identifying and differentiating between fluorinated derivatives. nih.gov In the context of this compound, the introduction of fluorine-containing substituents would allow for the use of ¹⁹F NMR. The chemical shifts of the fluorine nuclei would be highly sensitive to their local electronic environment, providing valuable structural information. Although specific examples of ¹⁹F NMR studies on fluorinated this compound derivatives were not found in the search results, this technique would be a key characterization method for such compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the accurate determination of the molecular formula of a compound. By providing a highly accurate mass measurement, HRMS allows for the confident identification of the elemental composition. For derivatives of this compound, HRMS is used to confirm the molecular formula of newly synthesized compounds. For example, in the synthesis of bis(thienyl) substituted oxathiine 2,2-dioxides, HRMS was used to confirm the expected molecular formulas of the products. hud.ac.uk This technique is essential for validating the identity of target molecules and ensuring their purity.
Infrared (IR) Spectroscopy and Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the characteristic stretching frequencies of the sulfonyl group (SO₂) are particularly informative. The symmetric and asymmetric stretching vibrations of the S=O bonds typically appear in the regions of 1170-1210 cm⁻¹ and 1350-1390 cm⁻¹, respectively. For example, the IR spectrum of 4-methyl-3,6-dihydro-1,2-oxathiin 2,2-dioxide shows characteristic bands at 1180 and 1360 cm⁻¹. oup.com Analysis of these vibrational modes can provide insights into the electronic environment of the sulfonyl group.
Table 3: Characteristic IR Absorption Frequencies for a 1,2-Oxathiine 2,2-dioxide Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| SO₂ | Asymmetric stretch | ~1360 |
| SO₂ | Symmetric stretch | ~1180 |
| C=C | Stretch | ~1650 |
Data based on 4-methyl-3,6-dihydro-1,2-oxathiin 2,2-dioxide. oup.com
Applications in Advanced Materials Science and General Organic Synthesis of 1,2 Oxathiine 2,2 Dioxides
Strategic Role as a Synthetic Building Block for Acyclic and Complex Heterocyclic Compounds
The 1,2-oxathiine 2,2-dioxide ring system, including 4,6-Dimethyl-1,2-oxathiine 2,2-dioxide, serves as a versatile and potent building block in organic synthesis. hud.ac.uk Its structure allows for the creation of a diverse range of both acyclic and intricate heterocyclic compounds. hud.ac.uk The reactivity of this delta-sultone facilitates its use in constructing complex molecular architectures. hud.ac.uk The ring can be opened under various conditions to introduce sulfonate functionalities into molecules, which can then be further manipulated. This makes it a valuable intermediate for chemists aiming to develop novel compounds with specific properties. The synthesis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, a related class of sultones, often involves the cyclization of salicylic (B10762653) acid derivatives, highlighting the synthetic utility of these heterocyclic systems. nuph.edu.ua
Utility in Imparting Water Solubility to Various Materials (e.g., Colorants, Polymers)
A key application of the 1,2-oxathiine 2,2-dioxide scaffold is its ability to enhance the water solubility of various materials. hud.ac.uk This property is of considerable interest in the development of new colorants and polymers. By incorporating the highly polar sultone ring into the molecular structure of these materials, their affinity for aqueous media can be significantly increased. hud.ac.uk This is particularly useful for applications where solubility in water is a critical factor, such as in inks, dyes, and biocompatible polymers.
Integration into Optoelectronic Materials Development
While specific research on this compound in optoelectronics is emerging, the broader class of sulfur-containing heterocycles is known for its potential in this field. The electronic properties of the sulfone group can be harnessed in the design of materials with specific optical and electronic characteristics. These materials could find use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the heterocyclic ring with different substituents allows for the fine-tuning of these properties.
Applications in Energy Storage Systems and Battery Technology
The development of advanced energy storage solutions is a critical area of modern research. While direct applications of this compound in batteries are not yet widely reported, related sulfur compounds are being explored as electrolyte additives. For instance, 1,3,2-dioxathiolane (B15491259) 2,2-dioxide has been studied for its role in improving the performance of lithium-ion batteries. researchgate.net The presence of the sulfone group can contribute to the formation of a stable solid electrolyte interphase (SEI) on the battery's electrodes, which is crucial for long-term cycling stability. researchgate.net The potential for sultones like this compound in this area warrants further investigation. The integration of CO2 conversion with energy storage is another innovative approach, with aqueous batteries being a promising technology. nih.gov
Development as Photoresists for High-Resolution Lithography
Photoresists are light-sensitive materials used in microlithography to create the intricate patterns found on microchips. High-resolution lithography, particularly using deep ultraviolet or electron beams, requires photoresists with high sensitivity and thermal stability. researchgate.netgoogle.com While specific data on this compound as a photoresist is limited, the development of novel organic materials for this purpose is an active area of research. Molecular glass photoresists, for example, offer potential for high-resolution patterning. researchgate.net The structural features of sultones could potentially be incorporated into new photoresist designs to enhance their performance characteristics.
Core Unit Component in Photochromic Dithienylethene Systems
A notable application of the 1,2-oxathiine 2,2-dioxide scaffold is its use as a core component in photochromic systems. Specifically, 5,6-bis(2,5-dimethyl-3-thienyl) substituted 1,2-oxathiine 2,2-dioxides have demonstrated efficient P-type photochromism. nih.gov Photochromic materials can change their color upon exposure to light and revert to their original state in the dark or when exposed to different wavelengths of light. This property is valuable for applications such as optical data storage, smart windows, and molecular switches. The 1,2-oxathiine 2,2-dioxide ring in these systems plays a crucial role in the photochemical reaction that underlies the color change. nih.gov
| Photochromic System Component | Key Feature | Potential Application |
| 5,6-bis(2,5-dimethyl-3-thienyl) substituted 1,2-oxathiine 2,2-dioxide | Efficient P-type photochromism | Optical data storage, smart windows |
Precursors in Specialized Organic Transformations (e.g., Ramberg-Backlund Rearrangement)
The Ramberg-Bäcklund reaction is a classic organic transformation that converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.orgchem-station.com This reaction proceeds via a three-membered episulfone intermediate. chem-station.com While 1,2-oxathiine 2,2-dioxides are cyclic sulfones (sultones), their direct use as substrates in a traditional Ramberg-Bäcklund reaction is not typical. However, the underlying principles of the reaction, involving the formation of a carbanion adjacent to the sulfone group followed by intramolecular displacement and elimination, are relevant to the chemistry of sultones. wikipedia.orgorganic-chemistry.org Under basic conditions, the sultone ring can be opened, and subsequent chemical modifications could potentially lead to substrates suitable for a Ramberg-Bäcklund type of rearrangement. This highlights the versatility of the 1,2-oxathiine 2,2-dioxide structure as a precursor for a variety of chemical transformations.
| Transformation | Starting Material | Key Intermediate | Product |
| Ramberg-Bäcklund Reaction | α-halo sulfone | Episulfone | Alkene |
Broader Contributions to General Organic Synthesis Methodologies
The 1,2-oxathiine 2,2-dioxide ring system, a class of compounds also known as δ-sultones, represents a versatile and valuable scaffold in modern organic synthesis. chim.ithud.ac.uk While being a relatively understudied heterocyclic system, its unique reactivity has established it as a potent building block for constructing a diverse array of both acyclic and complex heterocyclic molecules. chim.it The compound this compound, in particular, serves as a key exemplar of the synthetic utility inherent to this class of molecules. Its contributions are most notable in its role as a precursor in cycloaddition reactions, thermal rearrangements, and transformations into other key synthetic intermediates.
A primary application of 1,2-oxathiine 2,2-dioxides in synthesis is their function as a conjugated diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity allows for the direct construction of complex, six-membered rings. For instance, under forcing conditions, these sultones react with acetylenes, leading to the formation of terphenylenes via cycloaddition followed by the expulsion of sulfur trioxide. rsc.org Similarly, cycloaddition with benzyne (B1209423) has been shown to produce substituted naphthalenes, albeit in low yields. rsc.orgnih.gov A more efficient cycloaddition occurs with potent dienophiles such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352), which reacts with styryl-substituted 1,2-oxathiine 2,2-dioxides to yield novel, complex heterocyclic systems. rsc.orgresearchgate.net
| Reactant with 1,2-Oxathiine 2,2-Dioxide | Reaction Type | Resulting Product Class | Reference |
|---|---|---|---|
| Acetylenes | [4+2] Cycloaddition | Terphenylenes | rsc.org |
| Benzyne | [4+2] Cycloaddition | Substituted Naphthalenes | rsc.orgnih.gov |
| 4-Phenyl-1,2,4-triazoline-3,5-dione | [4+2] Cycloaddition | Polycyclic Heterocycles | rsc.orgresearchgate.net |
One of the most significant contributions of this compound to synthetic methodologies is its role as a precursor to 2,4-disubstituted furans. rsc.org Through thermal decomposition (thermolysis), this compound readily eliminates sulfur dioxide to furnish 2,4-dimethylfuran (B1205762). rsc.org This transformation is particularly valuable because substituted furans are key building blocks in the total synthesis of complex natural products. For example, the 2,4-dimethylfuran derived from this sultone has been utilized in the synthesis of the intricate side chain of mycolactones A and B, as well as the A and C ring moieties of the prominent anticancer agent, taxol. rsc.org
The sultone functionality itself provides a locus of reactivity that is widely exploited in organic synthesis. The strained nature of the cyclic ester of sulfonic acid allows for facile ring-opening reactions upon treatment with various nucleophiles. rsc.orgresearchgate.net This reactivity provides a reliable method for generating highly functionalized, linear organic molecules containing a sulfonate group. This strategy is a cornerstone of the synthetic utility of sultones, enabling the introduction of water-solubilizing sulfonate moieties into organic structures, a property that has been leveraged in the development of materials such as colorants and polymers. chim.ithud.ac.uk
| Nucleophile | General Product | Significance | Reference |
|---|---|---|---|
| Azide (N₃⁻) | Azido alkyl sulfonates | Precursors to amino sulfonates | acs.org |
| Alcohols (ROH) | Alkoxy sulfonic acids | Formation of functionalized ethers | researchgate.net |
| Hydrazines (RNHNH₂) | Pyrazoles | Direct synthesis of N-heterocycles | rsc.org |
| Water (H₂O) | Hydroxy sulfonic acids | Hydrolysis to open the ring | researchgate.net |
Furthermore, the 1,2-oxathiine 2,2-dioxide scaffold can be chemically transformed into other important heterocyclic systems. Condensation with hydrazines, for example, allows for the conversion of the sultone ring into pyrazoles. rsc.org This highlights the role of these sultones not just as precursors for acyclic systems or carbocycles via cycloaddition, but also as synthons for other classes of valuable heterocycles, thereby broadening their impact on synthetic organic chemistry methodologies.
Q & A
Basic Research: Synthesis Optimization
Q1. How can researchers optimize the synthesis of 4,6-Dimethyl-1,2-oxathiine 2,2-dioxide to improve yield and purity? Methodological Answer:
- Orthogonal Design : Apply factorial experimental design to test variables like temperature, reaction time, and reagent ratios systematically. Use regression analysis to model interactions and identify optimal conditions .
- Purification : Employ fractional distillation or recrystallization (common for structurally similar sulfone derivatives) to isolate high-purity product .
- Validation : Characterize intermediates via NMR and IR spectroscopy to confirm structural integrity at each synthesis step .
Basic Research: Stability and Degradation
Q2. What experimental protocols are recommended to assess the thermal and hydrolytic stability of this compound? Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–10) at 25–60°C, monitoring degradation via HPLC-UV. Compare half-lives to establish pH-dependent stability .
Advanced Research: Reaction Mechanism Elucidation
Q3. How can researchers determine the dominant reaction pathways for nucleophilic substitution in this compound? Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated nucleophiles to distinguish between SN1 and SN2 mechanisms .
- DFT Calculations : Perform density functional theory simulations to map transition states and activation energies for proposed pathways .
- Trapping Intermediates : Use low-temperature NMR or mass spectrometry to detect transient carbocation or radical species .
Advanced Research: Computational Modeling
Q4. What computational tools are effective for predicting the binding affinity of this compound to biological targets? Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites (e.g., sulfotransferases) .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational changes .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts .
Advanced Research: Resolving Data Contradictions
Q5. How should researchers address discrepancies in reported catalytic activities of this compound derivatives? Methodological Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., solvent polarity, catalyst loading) across studies to identify confounding variables .
- Reproducibility Tests : Replicate key experiments with standardized protocols (e.g., fixed temperature/pH) to isolate variables causing contradictions .
- Multivariate Statistics : Apply principal component analysis (PCA) to cluster datasets and detect outliers or systematic biases .
Basic Research: Analytical Characterization
Q6. Which spectroscopic techniques are most reliable for characterizing this compound? Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm methyl group positions and sulfone moiety integrity. Compare shifts to structurally analogous compounds .
- Mass Spectrometry : Perform high-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (if applicable) .
Advanced Research: Environmental Impact Assessment
Q7. What methodologies are recommended to evaluate the environmental persistence of this compound? Methodological Answer:
- OECD 301 Biodegradation Tests : Measure mineralization rates in aerobic aqueous systems using -labeled compound .
- Soil Mobility Studies : Conduct column leaching experiments to determine adsorption coefficients () in different soil types .
- Ecotoxicity Assays : Test acute toxicity on Daphnia magna and Vibrio fischeri to establish LC values .
Advanced Research: Mechanistic Inhibition Studies
Q8. How can researchers validate the enzyme-inhibiting activity of this compound in vitro? Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate/inhibitor concentrations to determine inhibition constants () .
- Fluorescence Quenching : Monitor conformational changes in target enzymes using tryptophan fluorescence .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm inhibitor-enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
